5-hydrazinyl-1-methyl-1H-pyrazole
Overview
Description
5-Hydrazinyl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine. One common method is the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . This reaction proceeds smoothly to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-Hydrazinyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group instead of a hydrazinyl group, leading to different reactivity and applications.
3(5)-Aminopyrazoles: These compounds have an amino group at the 3 or 5 position, which also makes them versatile intermediates in organic synthesis.
Uniqueness
5-Hydrazinyl-1-methyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of heterocyclic systems and in medicinal chemistry.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(7-5)2-3-6-8/h2-3,7H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNHPQQVPNGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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